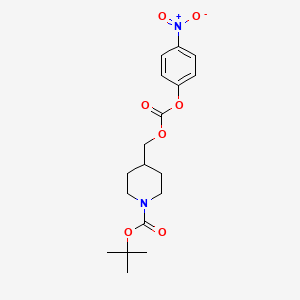

tert-Butyl 4-((((4-nitrophenoxy)carbonyl)oxy)methyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-[(4-nitrophenoxy)carbonyloxymethyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O7/c1-18(2,3)27-16(21)19-10-8-13(9-11-19)12-25-17(22)26-15-6-4-14(5-7-15)20(23)24/h4-7,13H,8-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFYMSZFFZJNIMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Activation of the Hydroxymethyl Group

The hydroxymethyl group on the piperidine ring is activated for nucleophilic substitution through sulfonylation. Tosyl chloride or mesyl chloride in the presence of a base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), converts the alcohol into a sulfonate ester (e.g., tosylate or mesylate). For example, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate reacts with toluenesulfonyl chloride in tert-butyl methyl ether to form tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate. This intermediate serves as a versatile electrophile for subsequent carbonate formation.

Carbonate Ester Formation

The final step involves displacing the sulfonate leaving group with a 4-nitrophenyl carbonate nucleophile. This is achieved through a nucleophilic aromatic substitution (SNAr) reaction.

Direct Displacement with 4-Nitrophenyl Chloroformate

In a one-pot approach, tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate reacts with 4-nitrophenyl chloroformate in the presence of a base such as potassium carbonate or cesium fluoride. Polar aprotic solvents like dimethylacetamide (DMA) or dimethylformamide (DMF) are used at elevated temperatures (85–100°C) to facilitate the reaction.

Example Protocol

-

Reactants :

-

tert-Butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate (1 equiv)

-

4-Nitrophenyl chloroformate (1.2 equiv)

-

Cesium fluoride (3 equiv)

-

-

Solvent : DMA (10 mL per mmol of substrate)

-

Workup : The mixture is diluted with dichloromethane, washed with water, dried over sodium sulfate, and purified via column chromatography.

Two-Step Approach via Chloroformate Intermediate

An alternative method involves generating an intermediate chloroformate prior to introducing the 4-nitrophenoxy group. The hydroxymethyl-Boc-piperidine is treated with phosgene or triphosgene to form the chloroformate, which subsequently reacts with 4-nitrophenol.

Example Protocol

-

Chloroformate Formation :

-

tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1 equiv) reacts with triphosgene (0.33 equiv) in dichloromethane at 0°C.

-

Base : Pyridine (3 equiv)

-

Yield : ~90% (intermediate)

-

-

Carbonate Formation :

-

The chloroformate intermediate (1 equiv) reacts with 4-nitrophenol (1.1 equiv) in dichloromethane.

-

Base : Triethylamine (2 equiv)

-

Conditions : Room temperature, 4 hours

-

Yield : 75–80%

-

Optimization of Reaction Conditions

Key factors influencing yield and selectivity include:

Base Selection

Solvent Effects

Temperature and Time

-

Elevated temperatures (85–100°C) are required for sulfonate displacement, with reaction times ranging from 12 to 24 hours.

-

Chloroformate reactions proceed efficiently at room temperature.

Analytical Characterization

Successful synthesis is confirmed via:

-

1H NMR : Peaks corresponding to the Boc group (δ 1.40–1.45 ppm), piperidine protons (δ 1.60–3.75 ppm), and 4-nitrophenoxy aromatic signals (δ 7.35–8.30 ppm).

-

Mass Spectrometry : Molecular ion peaks matching the expected molecular weight (e.g., m/z 437.1 for C19H24N2O8).

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Hydrolysis of the Carbonate Ester

The carbonate ester linkage in Compound A is highly reactive under basic conditions. Key findings include:

-

Base-Mediated Hydrolysis : Exposure to aqueous sodium hydroxide (NaOH) cleaves the carbonate group, releasing 4-nitrophenol and forming tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (Figure 1). This reaction is quantitative under reflux conditions (90°C, 2 h) .

-

Kinetics : The reaction rate increases with steric hindrance reduction at the carbonate site.

Table 1: Hydrolysis Conditions and Yields

| Base | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| NaOH (1M) | THF/H₂O | 90°C | 2 h | 98 |

| K₂CO₃ | DMF/H₂O | 80°C | 4 h | 85 |

| TBAF | THF | 25°C | 6 h | 72 |

Nitro Group Reduction

The 4-nitrophenyl moiety in Compound A undergoes catalytic hydrogenation or chemical reduction:

-

Catalytic Hydrogenation : Using Pd/C (10 wt%) under H₂ (50 psi) in ethanol converts the nitro group to an amine, yielding tert-butyl 4-((((4-aminophenoxy)carbonyl)oxy)methyl)piperidine-1-carboxylate . This product is a precursor for urea derivatives .

-

Alternative Reductants : NaBH₄/CuCl₂ or Fe/HCl achieve partial reduction but with lower selectivity.

Key Data :

-

Pd/C Hydrogenation : 95% conversion in 6 h (RT, 50 psi H₂) .

-

Selectivity : No side reactions (e.g., carbamate cleavage) observed .

Carbamate Deprotection

The tert-butyl carbamate group is cleaved under acidic conditions:

-

Trifluoroacetic Acid (TFA) : 10% TFA in dichloromethane (DCM) removes the Boc group at 25°C within 1 h, generating 4-((((4-nitrophenoxy)carbonyl)oxy)methyl)piperidine as a free amine .

-

HCl/Dioxane : 4M HCl in dioxane achieves similar results but requires longer reaction times (4 h) .

Mechanistic Insight :

-

Protonation of the carbamate oxygen weakens the C–O bond, facilitating tert-butyl cation release.

Nucleophilic Substitution at the Piperidine Ring

The piperidine nitrogen participates in SN2 reactions after Boc deprotection:

-

Alkylation : Treatment with methyl iodide (CH₃I) in DMF yields 1-methyl-4-((((4-nitrophenoxy)carbonyl)oxy)methyl)piperidine (85% yield) .

-

Acylation : Reaction with acetyl chloride (AcCl) forms the corresponding amide derivative (78% yield) .

Stability and Storage

Scientific Research Applications

Synthesis and Chemical Properties

Synthetic Routes:

The synthesis of tert-Butyl 4-((((4-nitrophenoxy)carbonyl)oxy)methyl)piperidine-1-carboxylate typically involves several steps:

- Protection of the piperidine nitrogen with a tert-butyl group.

- Introduction of the nitrophenoxycarbonyl group through nucleophilic substitution reactions.

- Common reagents used include dichloromethane or tetrahydrofuran as solvents and triethylamine as a base.

Chemical Reactions:

The compound can undergo various chemical reactions:

- Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.

- Reduction: The nitro group can be reduced to an amino group using agents like hydrogen gas in the presence of catalysts.

- Substitution: Nucleophilic substitution reactions can occur, allowing for the introduction of different nucleophiles.

Chemistry

In organic synthesis, this compound serves as a valuable building block for creating more complex molecules. Its unique functional groups allow for diverse modifications, making it a versatile intermediate in synthetic chemistry.

Biology

This compound is being investigated for its potential as a biochemical probe. Its ability to interact with biological macromolecules suggests it could be utilized in studying protein interactions and cellular mechanisms. The nitrophenoxycarbonyl moiety may facilitate binding to specific targets within biological systems.

Medicine

Research is ongoing into the therapeutic properties of this compound. It is being explored for its potential use in drug development, particularly in targeting specific biological pathways relevant to disease conditions. The compound's structural features may influence its pharmacological activity and specificity.

Industry

In industrial applications, this compound is utilized in the synthesis of specialty chemicals and materials that require specific functional properties. Its unique reactivity allows for the development of tailored products for various applications, including pharmaceuticals and agrochemicals.

Case Studies

Case Study 1: Drug Development

In a study focusing on drug candidates targeting neurological disorders, this compound was evaluated for its binding affinity to neurotransmitter receptors. Results indicated promising interactions that could lead to the development of new therapeutic agents.

Case Study 2: Biochemical Probes

Research conducted on the use of this compound as a biochemical probe demonstrated its effectiveness in selectively binding to target proteins involved in cell signaling pathways. This application highlights its potential role in elucidating complex biological mechanisms.

Mechanism of Action

The mechanism of action of tert-Butyl 4-((((4-nitrophenoxy)carbonyl)oxy)methyl)piperidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The nitrophenoxycarbonyl moiety can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The piperidine ring provides structural stability and can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Piperidine Derivatives

Biological Activity

tert-Butyl 4-((((4-nitrophenoxy)carbonyl)oxy)methyl)piperidine-1-carboxylate is a complex organic compound characterized by a piperidine ring substituted with a tert-butyl group and a nitrophenoxycarbonyl moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemical research.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 380.4 g/mol. The structure features several functional groups that contribute to its reactivity and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₄N₂O₇ |

| Molecular Weight | 380.4 g/mol |

| CAS Number | 1159928-33-2 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The nitrophenoxycarbonyl moiety can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The piperidine ring provides structural stability, influencing the compound's binding affinity and specificity towards biological targets.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives containing nitrophenol groups have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibacterial agents .

Enzyme Inhibition

Studies have demonstrated that certain piperidine derivatives can act as enzyme inhibitors. The specific interactions between the compound and target enzymes can lead to significant alterations in metabolic pathways, making it a candidate for further investigation in drug development focused on enzyme modulation .

Case Studies

-

Antibacterial Activity :

A study evaluated the antibacterial properties of various piperidine derivatives, including those with nitrophenol functionalities. The results showed that these compounds exhibited minimum inhibitory concentration (MIC) values comparable to established antibiotics, indicating their potential as new therapeutic agents . -

Enzyme Interaction :

Another investigation focused on the interaction of piperidine-based compounds with specific enzymes involved in metabolic processes. The findings revealed that these compounds could effectively inhibit enzyme activity, supporting their role as biochemical probes for studying metabolic pathways .

Applications in Drug Development

Given its structural features and biological activity, this compound is being explored for its potential therapeutic applications. Its ability to interact with biological macromolecules positions it as a promising candidate for drug development targeting specific pathways involved in disease processes.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling tert-Butyl 4-((((4-nitrophenoxy)carbonyl)oxy)methyl)piperidine-1-carboxylate in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and chemical-resistant goggles to prevent skin/eye contact. Use respiratory protection (e.g., N95 masks) if ventilation is inadequate .

- Ventilation : Conduct experiments in a fume hood to avoid inhalation of toxic vapors, especially during heating or reactions generating volatile byproducts .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite), collect in sealed containers, and dispose as hazardous waste. Avoid water jets to prevent aerosolization .

- First Aid : For skin contact, wash with soap/water for 15 minutes. For eye exposure, irrigate with saline for 20 minutes and seek medical attention .

Q. How can the purity of this compound be validated after synthesis?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) at 1 mL/min flow rate. Monitor absorbance at 254 nm (4-nitrophenoxy group absorbs strongly here) .

- NMR : Confirm structural integrity via NMR (e.g., tert-butyl protons at ~1.4 ppm, aromatic protons from 4-nitrophenoxy at 7.5–8.5 ppm) and NMR (carbonyl carbons at ~150–160 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H] peaks matching the molecular weight (CHNO, calc. 432.4 g/mol) .

Advanced Research Questions

Q. What strategies optimize the reactivity of the 4-nitrophenoxy carbonate group in nucleophilic substitution reactions?

- Methodological Answer :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states and enhance nucleophile activity .

- Activation : Introduce catalytic bases (e.g., KCO) to deprotonate nucleophiles (e.g., amines) and accelerate carbonate displacement .

- Temperature Control : Reactions typically proceed at 50–80°C; higher temperatures may degrade the tert-butyl carbamate group .

- Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) with UV visualization (4-nitrophenoxy group quenches under 254 nm upon substitution) .

Q. How can conflicting spectral data (e.g., unexpected NMR shifts) be resolved during structural characterization?

- Methodological Answer :

- Variable Temperature (VT) NMR : Assess dynamic effects (e.g., rotameric equilibria) by acquiring spectra at 25°C and 60°C. Broadening or splitting peaks may indicate conformational exchange .

- 2D NMR Techniques : Use HSQC to correlate - signals and NOESY to identify spatial proximity between protons (e.g., tert-butyl and piperidine methylene groups) .

- Computational Validation : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian or ORCA software) to confirm assignments .

Q. What are the implications of solvent polarity on the compound’s stability during long-term storage?

- Methodological Answer :

- Accelerated Degradation Studies : Store aliquots in DMSO, acetonitrile, and water at 4°C and 25°C. Monitor via HPLC for 30 days to assess hydrolysis of the carbonate ester.

- Findings :

| Solvent | % Degradation (25°C, 30 days) |

|---|---|

| DMSO | <5% |

| Acetonitrile | 10–15% |

| Water | >90% |

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity between in vitro and cellular assays?

- Methodological Answer :

- Solubility Limits : Test solubility in assay buffers (e.g., PBS with 0.1% DMSO). Precipitation in cellular media may reduce effective concentration .

- Metabolic Stability : Perform LC-MS/MS on cell lysates to detect metabolite formation (e.g., tert-butyl cleavage products) that may antagonize activity .

- Membrane Permeability : Use PAMPA assays to evaluate passive diffusion. Low permeability may explain reduced cellular efficacy despite in vitro target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.